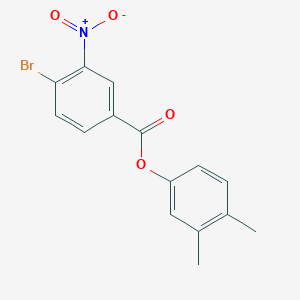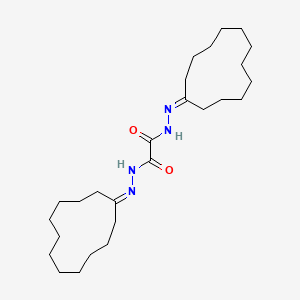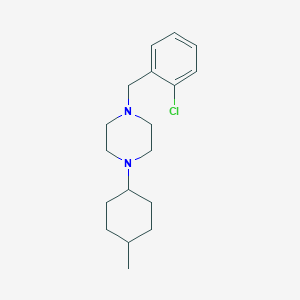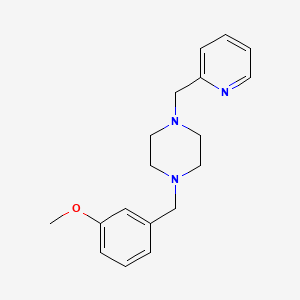![molecular formula C13H22N4O3S B10889538 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-ethylpiperidine-3-carboxamide](/img/structure/B10889538.png)
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-ethylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-ETHYL-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-ETHYL-3-PIPERIDINECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole-4-amine with a stable sulfonyl chloride to form the sulfonyl derivative, which is then reacted with piperidine . The reaction conditions often require controlled temperatures and the use of solvents like methanol or dimethyl sulfoxide.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-ETHYL-3-PIPERIDINECARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-ETHYL-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interact with proteins involved in inflammatory and microbial pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1,5-Dimethyl-1H-pyrazole-4-boronic acid, pinacol ester
- Hydrazine-coupled pyrazoles
- 1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene
Compared to these compounds, 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-ETHYL-3-PIPERIDINECARBOXAMIDE is unique due to its specific sulfonyl and piperidinecarboxamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22N4O3S |
|---|---|
Molecular Weight |
314.41 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-ethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C13H22N4O3S/c1-4-14-13(18)11-6-5-7-17(9-11)21(19,20)12-8-15-16(3)10(12)2/h8,11H,4-7,9H2,1-3H3,(H,14,18) |
InChI Key |
WYYHCYHJBQFQBG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(N(N=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10889468.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B10889475.png)
![(16E)-17-oxo-16-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methylidene}androst-5-en-3-yl acetate](/img/structure/B10889482.png)

![N-(2-chlorobenzyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10889495.png)

![3,5-diethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B10889510.png)
![5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889513.png)
![Ethyl 6-tert-butyl-2-{[(2-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10889517.png)
![methyl (4-bromo-2-{(E)-[(2Z)-3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10889519.png)

![1-[(3-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10889524.png)

